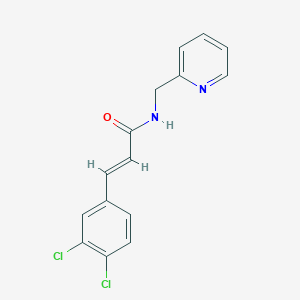
ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer cell growth. Additionally, the compound's antioxidant properties may be due to its ability to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate in lab experiments is its reliability and reproducibility. This compound has been synthesized using a specific method that has been tested extensively, making it a reliable candidate for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate. One direction is to further study the compound's mechanism of action and its potential use as an anti-inflammatory and anticancer agent. Additionally, the compound's antioxidant properties should be studied further to understand its potential use in the treatment of oxidative stress-related diseases. Finally, the potential toxicity of this compound should be studied to ensure its safe use in scientific research.
Synthesemethoden
Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate is synthesized using a specific method that involves the reaction between 2,4-dimethylacetophenone and ethyl 2-chloro-3-thiophenecarboxylate in the presence of a base such as potassium carbonate. The resulting compound is then treated with isobutyryl chloride to obtain the final product. This synthesis method is reliable and has been used extensively to produce this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-6-23-19(22)16-15(14-8-7-12(4)9-13(14)5)10-24-18(16)20-17(21)11(2)3/h7-11H,6H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTAYDDRTWTHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)


![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)


![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)